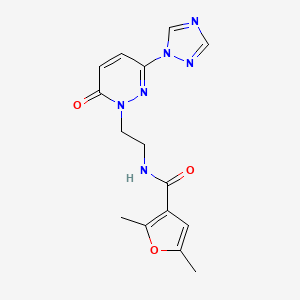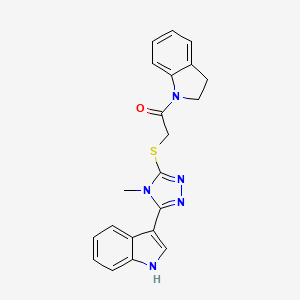
N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide, also known as GSK-3 Inhibitor VIII, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in several cellular processes, including glycogen metabolism, gene expression, and cell differentiation.
Wirkmechanismus
N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide acts as a competitive inhibitor of N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide. It binds to the ATP-binding site of N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide, preventing the enzyme from phosphorylating its substrates. This inhibition leads to the activation of several downstream signaling pathways, including the Wnt signaling pathway, which plays a critical role in cell differentiation and proliferation.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of glycogen in the liver, indicating its potential use in the treatment of diabetes. It has also been shown to inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide is its selectivity for N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide. This selectivity makes it a valuable tool for studying the role of N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide in various diseases. However, one of the limitations of this compound is its solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide. One area of research is the development of more potent and selective N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide inhibitors. Another area of research is the use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to investigate the potential side effects of this compound and its long-term effects on human health.
Conclusion:
N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide is a promising compound with potential therapeutic applications in several diseases. Its selectivity for N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide makes it a valuable tool for studying the role of this enzyme in various cellular processes. Further research is needed to fully understand the potential of this compound and its limitations.
Synthesemethoden
The synthesis of N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide involves a series of chemical reactions. The first step involves the condensation of 2-nitroaniline with 4-methoxybenzaldehyde to form 4-methoxy-N-(2-nitrophenyl)benzamide. The nitro group is then reduced to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with 4-bromo-1,2,3,6-tetrahydropiperidine and 2-bromoquinoxaline to form N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide inhibitor. N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide plays a critical role in several diseases, including Alzheimer's disease, diabetes, and cancer. Inhibition of N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has been shown to have therapeutic benefits in these diseases. N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide has been shown to be a potent and selective inhibitor of N-(4-methoxybenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-18-10-8-16(9-11-18)13-24-22(27)17-5-4-12-26(15-17)21-14-23-19-6-2-3-7-20(19)25-21/h2-3,6-11,14,17H,4-5,12-13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULENMMDWLMONEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclohexylacetamide](/img/structure/B2595177.png)






![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide](/img/structure/B2595186.png)
![3-methyl-5-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2595187.png)


![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2595195.png)
![2-[(4-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2595199.png)
